4-amino-N-(3-methoxybenzyl)-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-N-[(3-methoxyphenyl)methyl]-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and methoxyphenyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction processes, and various catalysts such as lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(3-methoxyphenyl)methyl]-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl groups, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-amino-N-[(3-methoxyphenyl)methyl]-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[(3-methoxyphenyl)methyl]-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxybenzylamine
Uniqueness
4-amino-N-[(3-methoxyphenyl)methyl]-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is unique due to its combination of a thiazole ring, piperazine moiety, and methoxyphenyl groups. This structural complexity contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C24H27N5O4S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-amino-N-[(3-methoxyphenyl)methyl]-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C24H27N5O4S/c1-32-18-7-3-5-16(13-18)15-26-23(30)21-20(25)22(34-27-21)24(31)29-11-9-28(10-12-29)17-6-4-8-19(14-17)33-2/h3-8,13-14H,9-12,15,25H2,1-2H3,(H,26,30) |
InChI Key |
IWDGKVKQXALTBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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